Bromodeoxytopsentin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

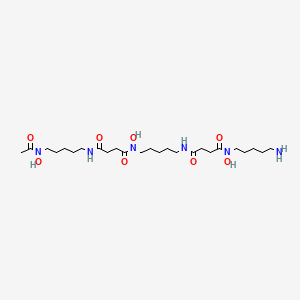

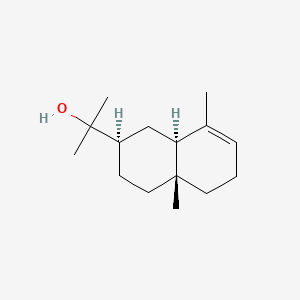

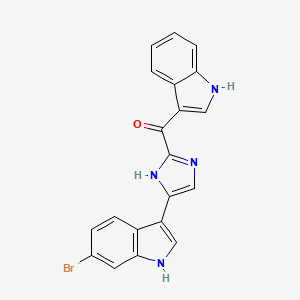

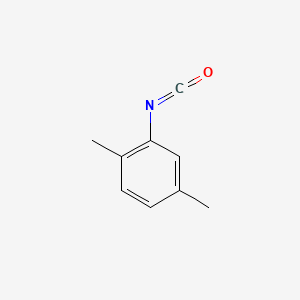

Bromodeoxytopsentin is an aromatic ketone that is imidazole which is substituted by a 1H-indole-3-carbonyl group and a 6-bromo-1H-indol-3-yl group at positions 2 and 4, respectively. Isolated from the Mediterranean shallow-water sponge, Topsentia genetrix. It is a potent inhibitor of MRSA pyruvate kinase and exhibits antibacterial properties. It has a role as an antibacterial agent, a marine metabolite and an EC 2.7.1.40 (pyruvate kinase) inhibitor. It is a member of imidazoles, a bromoindole, an aromatic ketone and an indole alkaloid.

Wissenschaftliche Forschungsanwendungen

Bromodeoxytopsentin in Neurological Conditions

Bromodeoxytopsentin, a sympatholytic dopamine D2 receptor agonist, has been used in various neurological conditions. It is clinically prescribed for Parkinson's disease, hyperprolactinemia, acromegaly, and prolactinomas. Long-term treatment with this drug has shown minimal or no harmful effects on renal, hepatic, cardiac, or hematologic functions, highlighting its safety profile (Naz et al., 2022).

Psychiatric Applications

Studies have explored the potential of Bromodeoxytopsentin in treating a broad spectrum of psychiatric illnesses. Preliminary data suggest it may be promising in treating conditions like neuroleptic malignant syndrome, cocaine withdrawal, and depression. However, more extensive clinical trials are needed to clearly define its role in psychiatry (Sitland-Marken et al., 1990).

Glycemic Management in Type 2 Diabetes Mellitus

Bromodeoxytopsentin has shown efficacy as an adjunctive agent in managing type 2 diabetes mellitus. It appears to reset the circadian rhythm in patients, aiding in glucose-lowering effects. However, caution is advised in the elderly population or those at risk for drug-drug interactions (Kerr et al., 2010).

Somatic Stem Cells in Leiomyoma Formation

Bromodeoxytopsentin has been used in studies exploring the implication of somatic stem cells (SSCs) in human myometrium and leiomyomas. These studies provide insights into the origin of benign tumors and help develop new nonsurgical approaches for their management (Mas et al., 2014).

Cardiovascular Applications

Bromodeoxytopsentin, in its quick-release form, has been studied for its potential in improving glycemic control, cardiovascular disease risk factors, and reducing sympathetic tone in type 2 diabetes mellitus. It represents a well-tolerated, efficacious, and logical treatment option for this condition (Schwartz & Zangeneh, 2016).

Eigenschaften

Produktname |

Bromodeoxytopsentin |

|---|---|

Molekularformel |

C20H13BrN4O |

Molekulargewicht |

405.2 g/mol |

IUPAC-Name |

[5-(6-bromo-1H-indol-3-yl)-1H-imidazol-2-yl]-(1H-indol-3-yl)methanone |

InChI |

InChI=1S/C20H13BrN4O/c21-11-5-6-13-14(8-23-17(13)7-11)18-10-24-20(25-18)19(26)15-9-22-16-4-2-1-3-12(15)16/h1-10,22-23H,(H,24,25) |

InChI-Schlüssel |

RMAWSNVDVKZXDX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=NC=C(N3)C4=CNC5=C4C=CC(=C5)Br |

Synonyme |

bromodeoxytopsentin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-[(1-ethyl-2-pyrrolidinyl)methyl]-3-(2-methoxyphenyl)urea](/img/structure/B1203440.png)